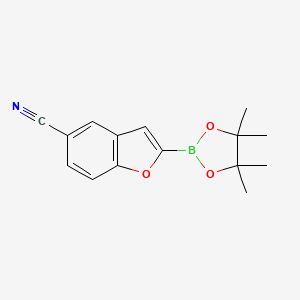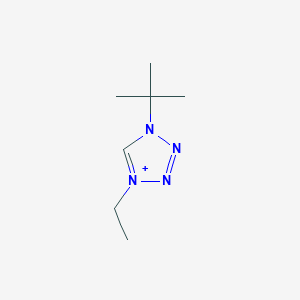
(4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate is a complex organic compound that features a triazine ring substituted with amino and tolylamino groups, and a benzoate ester linked to a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate typically involves multi-step organic reactions. One common approach is to start with the triazine ring formation, followed by the introduction of amino and tolylamino groups. The final step involves esterification with 4-(dimethylamino)benzoic acid.
Triazine Ring Formation: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Substitution Reactions: Amino and tolylamino groups are introduced via nucleophilic substitution reactions.
Esterification: The final esterification step involves reacting the triazine derivative with 4-(dimethylamino)benzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups will yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.
科学的研究の応用
Chemistry
In chemistry, (4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure allows for interactions with various biological targets, making it a promising compound for drug development.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of (4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate involves its interaction with specific molecular targets. The triazine ring and amino groups allow for binding to enzymes and receptors, modulating their activity. The benzoate ester can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
類似化合物との比較
Similar Compounds
Triazine Derivatives: Compounds like melamine and cyanuric acid share the triazine ring structure but differ in their substituents.
Benzoate Esters: Compounds such as methyl 4-aminobenzoate and ethyl 4-dimethylaminobenzoate share the benzoate ester moiety but differ in their additional functional groups.
Uniqueness
(4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate is unique due to its combination of a triazine ring with amino and tolylamino groups, and a benzoate ester linked to a dimethylamino group
特性
分子式 |
C20H22N6O2 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C20H22N6O2/c1-13-6-4-5-7-16(13)22-20-24-17(23-19(21)25-20)12-28-18(27)14-8-10-15(11-9-14)26(2)3/h4-11H,12H2,1-3H3,(H3,21,22,23,24,25) |
InChIキー |
HERZMIXTFNKVFA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)COC(=O)C3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B12500298.png)
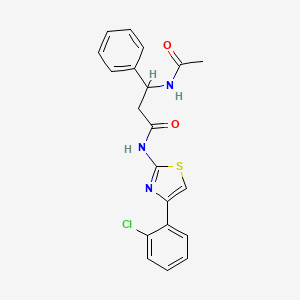
![Ethyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12500310.png)
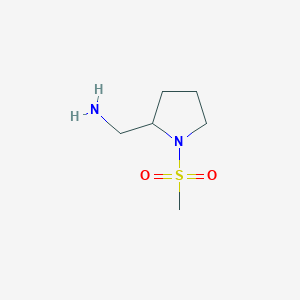
![5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaene-15-thione](/img/structure/B12500325.png)
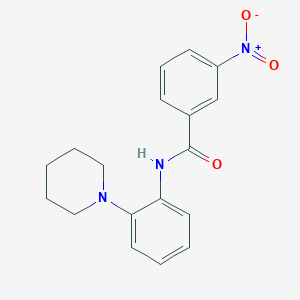
![N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500338.png)

![5-(3-fluorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500354.png)

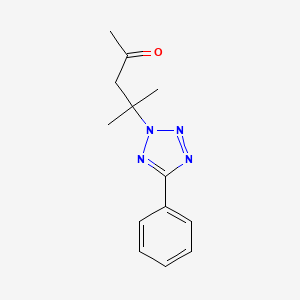
![Propyl 5-{[(4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500361.png)
